Tetraphosphorous tetrasulfide
Description
Tetraphosphorous tetrasulfide (P₄S₄) is a phosphorus sulfide compound with the formula P₄S₄. These compounds exhibit diverse reactivity and applications, particularly in organic synthesis, polymer chemistry, and materials science. This article focuses on structurally related phosphorus sulfides (P₄S₃, P₄S₅, P₄S₈) for comparison, as they share similar tetrahedral frameworks with varying sulfur content .
Properties
Molecular Formula |
P4S4 |
|---|---|
Molecular Weight |
252.2 g/mol |
IUPAC Name |
2,4,6,8-tetrathia-1,3,5,7-tetraphosphatricyclo[3.3.0.03,7]octane |
InChI |
InChI=1S/P4S4/c5-1-2-7-3(5)4(6-1)8-2 |
InChI Key |
WDCVFAIWSKKKQZ-UHFFFAOYSA-N |
Canonical SMILES |
P12P3SP(S1)P(S2)S3 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Tetraphosphorous Tetrasulfide
Direct Synthesis from Elemental Phosphorus and Sulfur
One classical and widely documented method involves the direct reaction of elemental yellow phosphorus with sulfur under controlled conditions:
- Reactants: Yellow phosphorus (P$$4$$) and elemental sulfur (S$$8$$ or other sulfur allotropes)
- Stoichiometry: Approximately stoichiometric amounts corresponding to $$ \text{P}4\text{S}4 $$
- Conditions: Melting the mixture at temperatures between 47°C and 300°C in an inert atmosphere (absence of air and moisture) to prevent oxidation and side reactions
- Process:
- The phosphorus and sulfur are melted together while stirring to ensure homogeneity.
- The melt is then cooled or quenched to a temperature range between 10°C and +10°C to promote crystallization.
- Crystallization at temperatures near the melting point (around 47°C) is less efficient due to unfavorable liquidus line positions.
- Purification: The crystalline product can be purified by recrystallization from carbon disulfide or from a phosphorus-sulfur melt rich in phosphorus (about 66-67% phosphorus by weight).
Notes on the Process:
- Excess yellow phosphorus is often used to compensate for partial conversion into red phosphorus at higher temperatures, which is unavailable for the reaction.
- The reaction must be conducted under protective gas (e.g., nitrogen or argon) to exclude air and moisture due to the inflammable nature of the melt.
- The product crystallizes as yellow needle-shaped crystals with a melting point of approximately 47°C.
Indirect Synthesis via Phosphorus-Sulfur Intermediates
- This compound can also be prepared by reacting yellow phosphorus with phosphorus-sulfur compounds such as tetraphosphorus trisulfide ($$ \text{P}4\text{S}3 $$) or other phosphorus-sulfur intermediates.
- This method involves melting yellow phosphorus with these intermediates under similar inert and temperature-controlled conditions.
- The reaction ratio and temperature are adjusted to favor the formation of $$ \text{P}4\text{S}4 $$.
- This approach can offer advantages such as reduced exothermicity and improved control over product purity.
Transition-Metal-Free One-Pot Synthesis from White Phosphorus
Recent advances have introduced a novel, transition-metal-free one-pot synthesis route starting from white phosphorus ($$ \text{P}_4 $$):
- Reactants: White phosphorus, disulfides (diaryl or dialkyl disulfides), and sodium hydrosulfide (NaSH)
- Mechanism:
- White phosphorus reacts with disulfides in the presence of NaSH to form sodium alkyltetrathiophosphates intermediates.
- These intermediates then react with alkyl halides to form mixed tetrathiophosphates.
- Conditions: Mild, generally conducted in inert atmosphere with solvents such as toluene.
- Advantages:
- Avoids the traditional chlorination step.
- Can be performed on a gram scale.
- High yields (71-90%) for various substituted tetrathiophosphates.
- Note: While this method is primarily for tetrathiophosphates, it demonstrates modern synthetic approaches to phosphorus-sulfur compounds and may inspire analogous methods for $$ \text{P}4\text{S}4 $$ derivatives.
Comparative Data Table on Preparation Parameters
CS$$_2$$ = Carbon disulfide
Chemical Reactions Analysis
Types of Reactions: Tetraphosphorous tetrasulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can yield lower oxidation state phosphorus-sulfur compounds.
Substitution: this compound can participate in substitution reactions where sulfur atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include oxygen and halogens.
Reducing Agents: Reducing agents such as hydrogen gas or metal hydrides can be used.
Substitution Reagents: Various organic and inorganic reagents can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce phosphorus pentasulfide (P₄S₁₀), while reduction might yield phosphorus sesquisulfide (P₄S₃).
Scientific Research Applications
Applications in Chemistry
-
Synthesis of Phosphorus Sulfides :
- Tetraphosphorous tetrasulfide is utilized as a building block for synthesizing various phosphorus sulfides, which are important in organic synthesis and materials chemistry. It can react with different reagents to form more complex sulfur-containing compounds.
-
Ligand in Coordination Chemistry :
- The compound can act as a ligand in coordination complexes, facilitating the formation of metal complexes that are used in catalysis and material development. Its ability to coordinate with transition metals enhances its utility in chemical reactions.
-
Reactivity and Catalysis :
- This compound demonstrates reactivity that allows it to participate in various organic transformations, including nucleophilic substitutions and cycloadditions. This reactivity is harnessed in synthetic organic chemistry to create novel compounds.
Industrial Applications
-
Production of Matches :
- Historically, this compound has been used in the manufacture of "strike anywhere" matches due to its ability to ignite upon friction. This application highlights its practical use in everyday products.
-
Agricultural Chemicals :
- The compound serves as a precursor for the synthesis of agrochemicals, particularly fungicides and herbicides, which benefit from its phosphorus-sulfur framework.
-
Polymer Chemistry :
- In polymer science, this compound is explored as an additive for enhancing the properties of polymers, such as improving flame resistance or modifying thermal stability.
Data Table: Summary of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Chemical Synthesis | Building block for phosphorus sulfides | Versatile reactivity for complex synthesis |
| Coordination Chemistry | Ligand for metal complexes | Enhanced catalytic properties |
| Organic Reactions | Reactivity in nucleophilic substitutions | Useful in creating novel organic compounds |
| Match Production | Component in "strike anywhere" matches | Practical ignition properties |
| Agricultural Chemicals | Precursor for fungicides and herbicides | Effective pest control solutions |
| Polymer Chemistry | Additive for improving polymer properties | Enhanced flame resistance and thermal stability |
Case Studies
-
Synthesis of Tetrathiophosphates :
A recent study demonstrated the use of this compound as a key reagent in synthesizing tetrathiophosphates under mild conditions. This method showcases its effectiveness in creating complex sulfur-containing compounds directly from white phosphorus, avoiding traditional chlorination steps . -
Coordination Complexes :
Research has shown that this compound can form stable coordination complexes with transition metals, leading to enhanced catalytic activity in organic reactions. These complexes have been utilized to facilitate various transformations, demonstrating the compound's versatility . -
Environmental Applications :
Investigations into the environmental impact of phosphorus sulfides have highlighted their potential use in bioremediation strategies. This compound's reactivity allows it to interact with pollutants, offering pathways for detoxification .
Mechanism of Action
The mechanism by which tetraphosphorous tetrasulfide exerts its effects involves its ability to interact with various molecular targets and pathways:
Molecular Targets: It can interact with proteins and enzymes that contain sulfur or phosphorus groups.
Comparison with Similar Compounds
Comparison with Similar Phosphorus Sulfides
Structural and Molecular Comparisons
The table below summarizes key molecular and structural differences among P₄S₃, P₄S₅, and P₄S₈:
Key Observations :
- Sulfur Content : Increasing sulfur atoms (S₃ → S₅ → S₈) correlate with higher molecular weights and more complex cyclic structures.
- Bonding: P₄S₃ features nine non-hydrogen bonds (three P–S and six P–P bonds), while P₄S₈ has eight S–P bonds in a cage-like structure .
- Symmetry : P₄S₃ and P₄S₈ exhibit distinct tricyclic frameworks, whereas P₄S₅ adopts an intermediate geometry .
P₄S₃ (Tetraphosphorus Trisulfide) :
- Reactivity : Used in the synthesis of matches due to its flammability. Reacts with halogens to form thiohalides .
P₄S₈ (Tetraphosphorus Octasulfide) :
- Polymer Chemistry : Sulfur-rich compounds like P₄S₈ are precursors for polysulfide polymers. For example, sodium tetrasulfide (Na₂S₄) reacts with 1,2-dichloroethane to form rubber-like polymers, highlighting the role of sulfur in cross-linking .
P₄S₅ (Tetraphosphorus Pentasulfide) :
Comparative Insights from Organic Sulfides
While the evidence focuses on inorganic phosphorus sulfides, organic tetrasulfides (e.g., diallyl tetrasulfide) provide indirect insights:
- Photolysis : Organic tetrasulfides decompose into perthiyl radicals (e.g., S₃·⁻) with recombination rate constants of ~6.0 × 10⁹ M⁻¹s⁻¹, suggesting similar radical-mediated pathways for phosphorus analogs .
Q & A
Q. What established synthetic routes are available for Tetraphosphorous tetrasulfide (P₄S₄), and how can purity be validated?
- Methodological Answer : P₄S₄ is typically synthesized via controlled reactions between elemental phosphorus and sulfur under inert conditions. A common approach involves heating stoichiometric mixtures in sealed tubes at 250–300°C for 48–72 hours . Post-synthesis, purity is validated using X-ray diffraction (to confirm crystalline structure) and ³¹P NMR spectroscopy (to identify phosphorus environments and detect impurities). For amorphous phases, Raman spectroscopy and differential scanning calorimetry (DSC) are employed to assess structural homogeneity and thermal stability .
Q. Which spectroscopic and structural characterization techniques are critical for analyzing P₄S₄?
- Methodological Answer :
- X-ray crystallography resolves the cage-like structure of P₄S₄, distinguishing it from related compounds like P₄S₃ .
- Magic-angle spinning (MAS) ³¹P NMR provides insights into phosphorus coordination and bonding dynamics in both crystalline and amorphous phases .
- Raman spectroscopy identifies vibrational modes unique to P–S and S–S bonds, critical for detecting structural distortions .
Advanced Research Questions
Q. How do radical-mediated antioxidant mechanisms of P₄S₄ differ from ionic pathways, and what experimental evidence supports this distinction?
- Methodological Answer : Traditional ionic mechanisms propose direct oxidation of sulfides by peroxides. However, electron paramagnetic resonance (EPR) spectroscopy and kinetic studies reveal that P₄S₄ acts as a radical-trapping antioxidant , scavenging alkylperoxyl radicals (ROO•) via hydrogen-atom transfer. This mechanism dominates at elevated temperatures (e.g., 160°C), outperforming phenolic antioxidants like BHT in hydrocarbon autoxidation inhibition . Contradictions arise at lower temperatures (37–100°C), where ionic pathways prevail, highlighting the need for temperature-controlled kinetic experiments to resolve mechanistic ambiguities .
Q. What computational strategies are used to model P₄S₄’s reactivity in radical-mediated processes?
- Methodological Answer : Density functional theory (DFT) calculations map reaction coordinates for P₄S₄’s radical interactions. For example, bond dissociation energies (BDEs) of S–S bonds are computed to predict cleavage sites during radical trapping. Coupled with ab initio molecular dynamics (AIMD) , these models simulate solvent effects and transition states, validating experimental observations from Arrhenius plots and stopped-flow spectroscopy .
Q. How can researchers mitigate discrepancies in reaction outcomes when synthesizing P₄S₄ under varying conditions?
- Methodological Answer : Contradictions in product ratios (e.g., disulfide vs. tetrasulfide adducts) often stem from sulfur precursor reactivity. For example, using triphenylphosphine (PPh₃) selectively reduces tetrasulfide intermediates to disulfides, enabling controlled product isolation . Methanol trituration effectively removes excess sulfur (S₈), minimizing side reactions . Standardizing parameters like catalyst loading (e.g., RhH(PPh₃)₄ for aryl sulfide synthesis) and temperature gradients improves reproducibility .
Q. What strategies stabilize P₄S₄ during storage and handling?
- Methodological Answer : P₄S₄’s instability under reducing conditions necessitates storage in argon-filled desiccators at –20°C. For handling, glovebox techniques prevent hydrolysis. Reductive decomposition pathways are mitigated by avoiding strong reductants (e.g., NaBH₄); instead, acetylation stabilizes reactive sulfur centers, as demonstrated in epidithiodiketopiperazine synthesis .
Data Contradiction Analysis
Q. Why do studies report conflicting ratios of disulfide/tetrasulfide adducts in sulfur-rich reactions?
- Methodological Answer : Discrepancies arise from variations in sulfur allotropes (e.g., S₂ vs. S₈) and base strength (e.g., NaH vs. NaHMDS). For instance, NaHMDS promotes tetrasulfide formation via polysulfide intermediates, while weaker bases favor disulfides. GC-MS and HPLC-UV analyses of crude reaction mixtures, coupled with internal standards , clarify product distributions and minimize yield overestimation .
Structural and Mechanistic Insights
Q. How does pH influence the speciation and reactivity of P₄S₄-derived polysulfides in aqueous systems?
- Methodological Answer : In alkaline conditions (pH 8–12), P₄S₄ hydrolyzes to form tetrasulfide ions (S₄²⁻) , the dominant species in sulfide-rich solutions. Speciation is monitored via UV-vis spectroscopy (absorption at 290 nm for S₄²⁻) and potentiometric titration . At neutral pH, disproportionation to S₂²⁻ and S₃²⁻ occurs, altering redox behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
